molecular formula C25H36N2O B11118000 2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B11118000
M. Wt: 380.6 g/mol
InChI Key: HVWYUIWYDVVWMT-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol is a complex organic compound that features a phenylpiperazine moiety linked to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperazino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol typically involves the following steps:

    Formation of the Phenylpiperazine Moiety: This can be achieved by reacting piperazine with phenyl halides under basic conditions.

    Alkylation: The phenylpiperazine is then alkylated with a suitable alkylating agent to introduce the tetramethylbutyl group.

    Coupling with Phenol: The final step involves coupling the alkylated phenylpiperazine with a phenol derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperazino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Phenylpiperazino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylpiperazino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylpiperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain the phenylpiperazine moiety.

    Phenol Derivatives: Compounds such as paracetamol and phenol itself.

Uniqueness

2-[(4-Phenylpiperazino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol is unique due to the combination of the phenylpiperazine and tetramethylbutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C25H36N2O/c1-24(2,3)19-25(4,5)21-11-12-23(28)20(17-21)18-26-13-15-27(16-14-26)22-9-7-6-8-10-22/h6-12,17,28H,13-16,18-19H2,1-5H3

InChI Key

HVWYUIWYDVVWMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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